molecular formula C7H9NO2 B3254261 1-(5-Methylisoxazol-3-yl)propan-2-one CAS No. 23429-15-4

1-(5-Methylisoxazol-3-yl)propan-2-one

Cat. No. B3254261
CAS RN: 23429-15-4
M. Wt: 139.15 g/mol
InChI Key: PEOJHNXHRAQXPT-UHFFFAOYSA-N
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Description

“1-(5-Methylisoxazol-3-yl)propan-2-one” is a chemical compound with the molecular formula C7H12N2O . It is related to the compound “1-(5-methylisoxazol-3-yl)propan-2-amine” which has been studied for its chemical properties .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the key intermediate 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . Another study reported the synthesis of novel sulphamethoxazole derivatives .


Molecular Structure Analysis

The molecular structure of “1-(5-Methylisoxazol-3-yl)propan-2-one” and related compounds has been analyzed in several studies . The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .


Chemical Reactions Analysis

The chemical reactions involving “1-(5-Methylisoxazol-3-yl)propan-2-one” and related compounds have been studied. For example, 3-Amino-5-methylisoxazole was used in the synthesis of various compounds . Another study reported the synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Methylisoxazol-3-yl)propan-2-one” and related compounds have been analyzed in several studies . For example, the compound of N1, N2 -bis (5-methylisoxazol-3-yl)oxalamide was used as a comparison, and through the absence of polymorphs, revealed that the central carbon in molecule 1 allows a flexible adaptation that leads to the three forms .

Future Directions

The future directions for the study of “1-(5-Methylisoxazol-3-yl)propan-2-one” and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More research is also needed to fully understand their safety and hazards. The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored and could be a promising area for future research .

properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(9)3-7-4-6(2)10-8-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOJHNXHRAQXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylisoxazol-3-yl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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